BenchChemオンラインストアへようこそ!

AMPA Receptor Modulator-1

TARP γ‑8 AMPA receptor negative allosteric modulator

Choose AMPA Receptor Modulator‑1 for its pure negative allosteric modulation and >10,000‑fold selectivity for TARP γ‑8 (pIC₅₀ 9.7) over γ‑2, enabling hippocampus‑specific studies without confounding GluA2‑PAM effects. The oxindole core eliminates the reactive‑metabolite risk of benzimidazolone analogs (e.g., JNJ‑55511118). Robust in‑vivo target engagement (ED₅₀ 0.6 mg/kg) and consistent brain penetration support reproducible dose‑response experiments in epilepsy and synaptic plasticity models.

Molecular Formula C16H11ClF3NO2
Molecular Weight 341.71 g/mol
Cat. No. B12427790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPA Receptor Modulator-1
Molecular FormulaC16H11ClF3NO2
Molecular Weight341.71 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C2)C3=C(C=CC=C3Cl)OC(F)(F)F
InChIInChI=1S/C16H11ClF3NO2/c1-8-5-9(6-10-7-13(22)21-15(8)10)14-11(17)3-2-4-12(14)23-16(18,19)20/h2-6H,7H2,1H3,(H,21,22)
InChIKeyAYAICAKEBFTALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMPA Receptor Modulator‑1: Oxindole‑Based TARP γ‑8 Negative Modulator (CAS 2036074‑41‑4) for Hippocampal AMPAR Research


AMPA Receptor Modulator‑1 (CAS 2036074‑41‑4) is an oxindole‑based, orally bioavailable negative allosteric modulator (NAM) that selectively targets AMPA receptors associated with the auxiliary subunit TARP γ‑8 [1]. This compound exhibits high potency at GluA1/γ‑8 (pIC₅₀ = 9.7; ~0.2 nM) and demonstrates >10,000‑fold selectivity over GluA1/γ‑2 (pIC₅₀ = 5; ~10 µM), enabling hippocampus‑focused modulation of excitatory neurotransmission .

Why AMPA Receptor Modulator‑1 Cannot Be Substituted with Other TARP γ‑8 Ligands


Despite sharing the TARP γ‑8 target, AMPA receptor modulators exhibit divergent pharmacological profiles due to distinct chemical scaffolds, binding modes, and functional effects. The oxindole core of AMPA Receptor Modulator‑1 avoids the reactive metabolite liability of benzimidazolone‑based analogs such as JNJ‑55511118 [1], while its pure negative modulatory activity contrasts with the bifunctional (GluA1‑negative / GluA2‑positive) action of JNJ‑61432059 [2]. Additionally, the compound’s negative allosteric modulation differs mechanistically from orthosteric antagonism exhibited by LY3130481 [3]. These scaffold‑driven differences in safety, functional profile, and target engagement preclude simple interchange among in‑class compounds for research applications.

Quantitative Differentiation of AMPA Receptor Modulator‑1 versus In‑Class Comparators


Potency at TARP γ‑8: pIC₅₀ 9.7 (0.2 nM) for AMPA Receptor Modulator‑1 versus LY3130481 (IC₅₀ 65 nM)

AMPA Receptor Modulator‑1 exhibits a pIC₅₀ of 9.7 (corresponding to an IC₅₀ of ~0.2 nM) at GluA1/γ‑8 receptors, representing approximately 325‑fold greater potency than the TARP γ‑8 antagonist LY3130481 (IC₅₀ = 65 nM; pIC₅₀ ≈ 7.2) [1].

TARP γ‑8 AMPA receptor negative allosteric modulator

Selectivity Profile: >10,000‑Fold Discrimination for TARP γ‑8 over TARP γ‑2

AMPA Receptor Modulator‑1 demonstrates exceptional selectivity for AMPARs containing TARP γ‑8 over those containing TARP γ‑2, with a pIC₅₀ of 9.7 at GluA1/γ‑8 versus a pIC₅₀ of 5 at GluA1/γ‑2, representing a >10,000‑fold difference in potency [1]. In contrast, the benzimidazolone analog JNJ‑55511118 exhibits comparable selectivity but carries a reactive metabolite liability [2].

TARP γ‑8 selectivity GluA1/γ‑2

Mitigated Reactive Metabolite Formation: Oxindole Scaffold versus Benzimidazolone Core (JNJ‑55511118)

Replacement of the benzimidazolone core present in JNJ‑55511118 (compound 3) with an oxindole scaffold yielded AMPA Receptor Modulator‑1 (compound 18), which demonstrated mitigated formation of reactive metabolites while retaining full potency at GluA1/γ‑8 (pIC₅₀ = 9.7) [1]. This scaffold optimization directly addresses a key liability of earlier TARP γ‑8 modulators.

reactive metabolite oxindole benzimidazolone

In Vivo Target Engagement: ED₅₀ 0.6 mg/kg and Plasma EC₅₀ 9 ng/mL in Rat Hippocampus

Following oral administration in rats, AMPA Receptor Modulator‑1 (compound 18) achieved robust target engagement in the hippocampus as measured by ex vivo autoradiography, with an ED₅₀ of 0.6 mg/kg and a corresponding plasma EC₅₀ of 9 ng/mL [1]. This contrasts with the broader cerebellar engagement observed with non‑selective AMPA antagonists like perampanel [2].

target engagement autoradiography hippocampus

Functional Profile: Pure Negative Allosteric Modulation versus Bifunctional Activity of JNJ‑61432059

AMPA Receptor Modulator‑1 acts as a pure negative allosteric modulator (NAM) at GluA1/γ‑8 receptors. In contrast, JNJ‑61432059 exhibits bifunctional activity: negative modulation at GluA1‑containing AMPARs but positive modulation at GluA2‑containing AMPARs in a TARP stoichiometry‑dependent manner [1]. This functional divergence can lead to different net effects on hippocampal synaptic transmission.

negative allosteric modulator bifunctional GluA2

Optimal Research Applications for AMPA Receptor Modulator‑1 Based on Quantitative Evidence


Hippocampal Hyperexcitability Models (Epilepsy, Temporal Lobe Seizures)

The high potency (pIC₅₀ = 9.7) and >10,000‑fold selectivity for TARP γ‑8 over TARP γ‑2 position AMPA Receptor Modulator‑1 for investigating hippocampus‑specific modulation of glutamatergic transmission in epilepsy models [1]. The quantified in vivo target engagement (ED₅₀ = 0.6 mg/kg) enables precise dose‑response studies in rodent kindling or chemoconvulsant assays [2].

Chronic Dosing Studies Requiring Favorable Metabolic Profile

The oxindole scaffold of AMPA Receptor Modulator‑1 mitigates reactive metabolite formation compared to benzimidazolone‑based analogs such as JNJ‑55511118 [1]. This property makes the compound suitable for repeated‑dose or chronic administration protocols where metabolite‑driven toxicity or pharmacokinetic variability would confound interpretation.

Mechanistic Studies of Pure TARP γ‑8 Negative Allosteric Modulation

Unlike JNJ‑61432059, which exerts bifunctional (GluA1‑NAM / GluA2‑PAM) effects [1], AMPA Receptor Modulator‑1 provides a clean negative modulatory signal. Researchers investigating the specific contribution of TARP γ‑8‑associated AMPAR inhibition to synaptic plasticity, learning, or addiction‑related behaviors can use this compound without confounding positive modulation of GluA2‑containing receptors.

Comparative Studies of Forebrain‑Selective AMPAR Modulation

The compound’s selectivity for TARP γ‑8 enables direct comparison with broader‑spectrum AMPA antagonists (e.g., perampanel) or orthosteric TARP γ‑8 antagonists (e.g., LY3130481) in side‑effect profiling studies [1][2]. Its robust brain penetration and hippocampal target engagement [3] support experimental designs aimed at separating therapeutic efficacy from cerebellar‑mediated motor impairment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMPA Receptor Modulator-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.